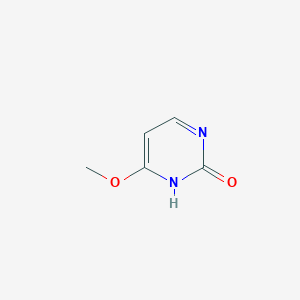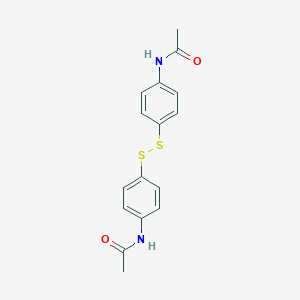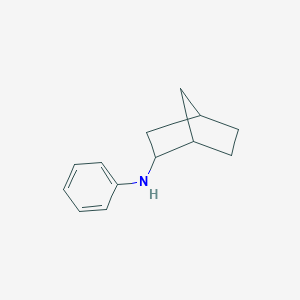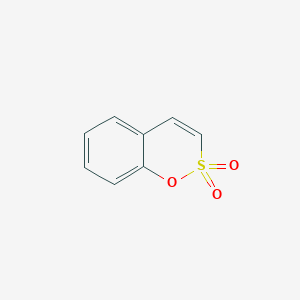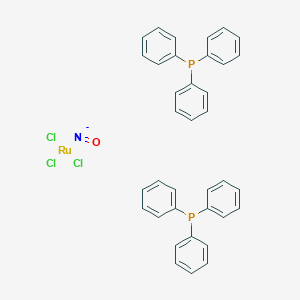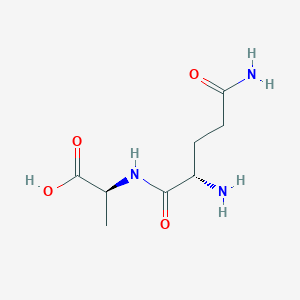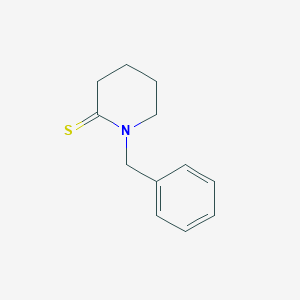![molecular formula C8H15N3O B099294 [(Z)-[(E)-2-Ethylpent-2-enylidene]amino]urea CAS No. 16983-61-2](/img/structure/B99294.png)
[(Z)-[(E)-2-Ethylpent-2-enylidene]amino]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(Z)-[(E)-2-Ethylpent-2-enylidene]amino]urea, also known as EPU, is a chemical compound that has gained significant attention in the field of scientific research due to its potential application in various fields. EPU is a urea derivative that has a unique structure and properties, which make it a promising candidate for various applications.
Mécanisme D'action
The mechanism of action of [(Z)-[(E)-2-Ethylpent-2-enylidene]amino]urea is not fully understood. However, studies have shown that [(Z)-[(E)-2-Ethylpent-2-enylidene]amino]urea exerts its biological activity by inhibiting the activity of various enzymes, including topoisomerase II, which is involved in DNA replication and transcription. [(Z)-[(E)-2-Ethylpent-2-enylidene]amino]urea also induces apoptosis by activating the caspase cascade and increasing the expression of pro-apoptotic proteins.
Effets Biochimiques Et Physiologiques
[(Z)-[(E)-2-Ethylpent-2-enylidene]amino]urea has been shown to have various biochemical and physiological effects. Studies have shown that [(Z)-[(E)-2-Ethylpent-2-enylidene]amino]urea can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. [(Z)-[(E)-2-Ethylpent-2-enylidene]amino]urea also has anti-inflammatory activity and can reduce the production of pro-inflammatory cytokines. Additionally, [(Z)-[(E)-2-Ethylpent-2-enylidene]amino]urea has been shown to have neuroprotective effects and can protect against oxidative stress-induced neuronal damage.
Avantages Et Limitations Des Expériences En Laboratoire
[(Z)-[(E)-2-Ethylpent-2-enylidene]amino]urea has several advantages for lab experiments. It is easy to synthesize and purify, and its biological activity can be easily measured using various assays. However, [(Z)-[(E)-2-Ethylpent-2-enylidene]amino]urea has some limitations for lab experiments. It is relatively unstable and can degrade over time, which can affect its biological activity. Additionally, [(Z)-[(E)-2-Ethylpent-2-enylidene]amino]urea has poor solubility in aqueous solutions, which can limit its use in certain assays.
Orientations Futures
There are several future directions for the study of [(Z)-[(E)-2-Ethylpent-2-enylidene]amino]urea. One potential area of research is the development of [(Z)-[(E)-2-Ethylpent-2-enylidene]amino]urea analogs with improved stability and solubility. Another area of research is the investigation of the molecular mechanism of action of [(Z)-[(E)-2-Ethylpent-2-enylidene]amino]urea. Understanding the mechanism of action of [(Z)-[(E)-2-Ethylpent-2-enylidene]amino]urea could lead to the development of more potent and selective anti-cancer agents. Additionally, the potential application of [(Z)-[(E)-2-Ethylpent-2-enylidene]amino]urea in other fields, such as neurodegenerative diseases and inflammation, could be explored.
Méthodes De Synthèse
The synthesis of [(Z)-[(E)-2-Ethylpent-2-enylidene]amino]urea involves the reaction of ethyl acetoacetate and phenyl isocyanate in the presence of a catalyst. The reaction proceeds through the formation of an imine intermediate, which is then reduced to form [(Z)-[(E)-2-Ethylpent-2-enylidene]amino]urea. The yield of [(Z)-[(E)-2-Ethylpent-2-enylidene]amino]urea is high, and the compound can be easily purified through recrystallization.
Applications De Recherche Scientifique
[(Z)-[(E)-2-Ethylpent-2-enylidene]amino]urea has been extensively studied for its potential application in various fields. One of the most significant applications of [(Z)-[(E)-2-Ethylpent-2-enylidene]amino]urea is in the field of cancer research. Studies have shown that [(Z)-[(E)-2-Ethylpent-2-enylidene]amino]urea has potent anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. [(Z)-[(E)-2-Ethylpent-2-enylidene]amino]urea exerts its anti-cancer activity by inducing apoptosis and inhibiting the proliferation of cancer cells. [(Z)-[(E)-2-Ethylpent-2-enylidene]amino]urea has also been shown to enhance the efficacy of chemotherapy drugs when used in combination.
Propriétés
Numéro CAS |
16983-61-2 |
|---|---|
Nom du produit |
[(Z)-[(E)-2-Ethylpent-2-enylidene]amino]urea |
Formule moléculaire |
C8H15N3O |
Poids moléculaire |
169.22 g/mol |
Nom IUPAC |
[(Z)-[(E)-2-ethylpent-2-enylidene]amino]urea |
InChI |
InChI=1S/C8H15N3O/c1-3-5-7(4-2)6-10-11-8(9)12/h5-6H,3-4H2,1-2H3,(H3,9,11,12)/b7-5+,10-6- |
Clé InChI |
GDSRGMSZGJIYDD-ZUVZAJTGSA-N |
SMILES isomérique |
CC/C=C(\CC)/C=N\NC(=O)N |
SMILES |
CCC=C(CC)C=NNC(=O)N |
SMILES canonique |
CCC=C(CC)C=NNC(=O)N |
Synonymes |
2-Ethyl-2-pentenal semicarbazone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







